

Physical constants of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No.: B046709

[Get Quote](#)

An In-depth Technical Guide on the Physical Constants of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of the chiral amine **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Identity

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with an aminomethyl group at the 2-position and an ethyl group at the 1-position. Its stereochemistry is designated as (R).

- IUPAC Name: [(2R)-1-ethylpyrrolidin-2-yl]methanamine[1]
- CAS Number: 22795-97-7[1][2]
- Molecular Formula: C₇H₁₆N₂[1][3]
- Molecular Weight: 128.22 g/mol [1][3][4]

- InChI Key: UNRBEYYLYRXYCG-SSDOTTWSA-N[1][2]
- SMILES: CCN1CCC[C@H]1CN[2]

Physical and Chemical Properties

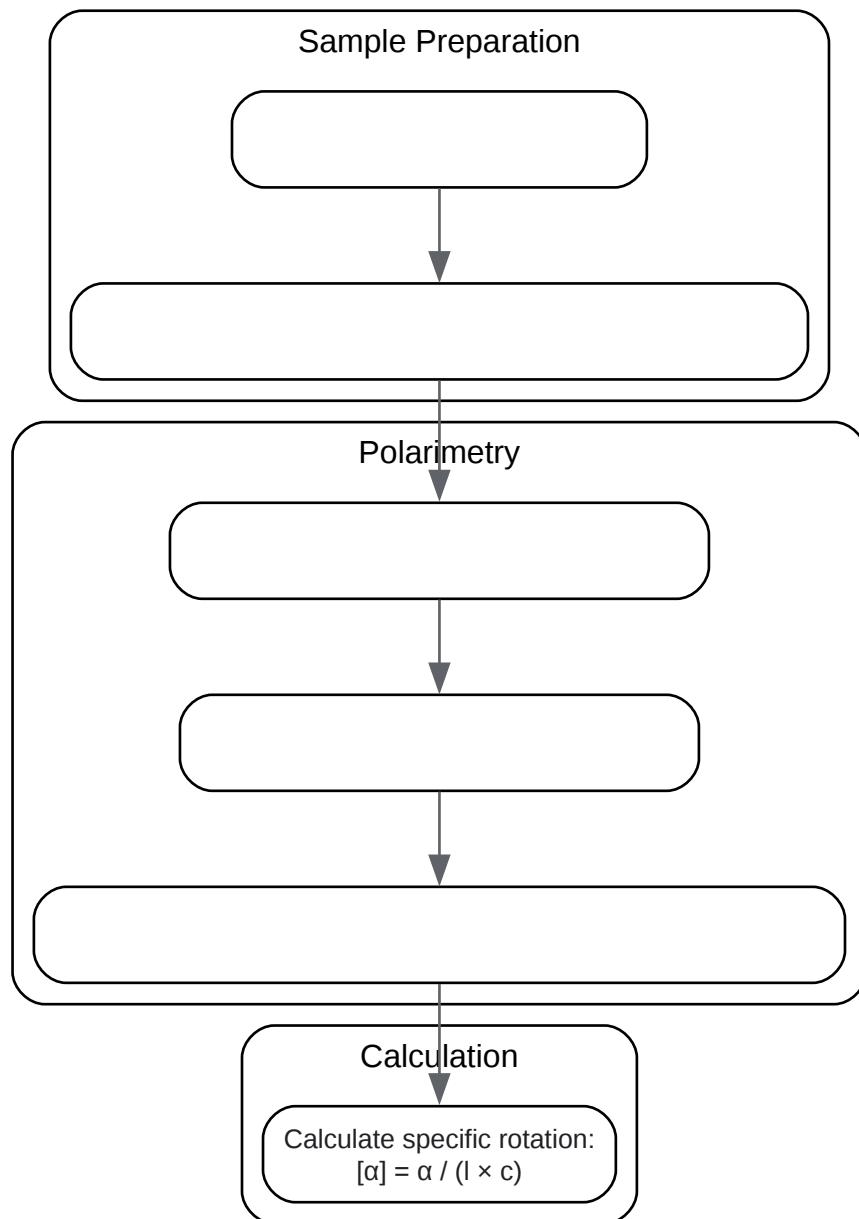
The following table summarizes the key physical and chemical properties of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**. It is important to note that some reported values are for the racemate or the (S)-enantiomer, which are included for comparative purposes.

Property	(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine	Racemic 2-Aminomethyl-1-ethylpyrrolidine	(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
Appearance	Clear colorless to yellow liquid[2]	Clear yellow liquid[5][6]	Colorless to Light yellow clear liquid
Boiling Point	50-52 °C (lit.)[2]	58-60 °C / 16 mmHg (lit.)[3][7][8][9]	50-52 °C (lit.)[10]
Density	0.90 g/mL[2], 0.929 g/mL[1]	0.884 g/mL at 25 °C (lit.)[3][7][8]	0.919 g/mL at 25 °C (lit.)[10]
Refractive Index (n _{20/D})	1.4655-1.4675[1][2]	1.466 (lit.)[3], 1.469[5]	1.4670 (lit.)[10]
Specific Rotation [α] _D	+99.50°[1]	Not Applicable	-109.0 to -95.0°, c = 1 in methanol[10]
Flash Point	57 °C[1][2]	56 °C (132.8 °F) - closed cup[3][7]	57.2 °C (135.0 °F) - closed cup[10]
pKa	10.04 ± 0.40 (Predicted)[2]	Not Available	Not Available
Solubility	Soluble in Chloroform, Hexane, Methanol[2]	Miscible with common organic solvents[6]	Not specified, but likely similar to R-enantiomer

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physical constants of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** are not readily available in the provided search results. However, standard methodologies for determining these properties for chiral amines are well-established.

Determination of Specific Rotation


The specific rotation is a critical parameter for characterizing chiral compounds. It is determined using a polarimeter.

General Protocol:

- Sample Preparation: A solution of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** is prepared by accurately weighing a sample of the compound and dissolving it in a specified solvent (e.g., methanol) to a known concentration (c), expressed in g/mL.
- Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source (typically a sodium D-line at 589 nm) is allowed to stabilize.
- Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically in decimeters (dm). The observed optical rotation (α) is then measured at a specific temperature (T).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha]^T\lambda = \alpha / (l \times c)$

Below is a workflow diagram illustrating the process.

Workflow for Determining Specific Rotation

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the experimental determination of specific rotation.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For substances that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure (vacuum distillation).

General Protocol (Reduced Pressure):

- A small sample of the compound is placed in a distillation flask.
- The apparatus is connected to a vacuum source, and the pressure is lowered to a stable, known value.
- The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Determination of Density

Density is the mass per unit volume.

General Protocol:

- A clean, dry pycnometer (a flask with a specific volume) is weighed.
- The pycnometer is filled with the liquid sample, and any excess is removed.
- The filled pycnometer is weighed again.
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

General Protocol:

- A few drops of the liquid sample are placed on the prism of a refractometer.
- The prism is closed, and the instrument is adjusted until the dividing line between light and dark fields is centered in the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.


Signaling Pathways and Biological Activity

Currently, there is no significant information in the public domain detailing specific signaling pathways or established biological activities for **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**. Its primary use appears to be as a chiral building block in chemical synthesis. Chiral amines are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Logical Relationships in Chiral Amine Analysis

The characterization of a chiral amine like **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** involves a series of analytical steps to confirm its identity, purity, and stereochemistry.

Logical Flow for Chiral Amine Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2-(Aminomethyl)-1-ethylpyrrolidine, 97% | Fisher Scientific [fishersci.ca]
- 2. (R)-(+)-2-AMINOMETHYL-1-ETHYLPYRROLIDINE manufacturers and suppliers in india [chemicalbook.com]
- 3. 2-(氨基)-1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 9. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 10. (S)-(-)-2-氨基-1-乙基吡咯烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical constants of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046709#physical-constants-of-r-2-aminomethyl-1-ethylpyrrolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com